4-Chloro-N1-methylbenzene-1,2-diamine dihydrochloride

CAS No.: 55783-40-9

Cat. No.: VC15945498

Molecular Formula: C7H11Cl3N2

Molecular Weight: 229.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 55783-40-9 |

|---|---|

| Molecular Formula | C7H11Cl3N2 |

| Molecular Weight | 229.5 g/mol |

| IUPAC Name | 4-chloro-1-N-methylbenzene-1,2-diamine;dihydrochloride |

| Standard InChI | InChI=1S/C7H9ClN2.2ClH/c1-10-7-3-2-5(8)4-6(7)9;;/h2-4,10H,9H2,1H3;2*1H |

| Standard InChI Key | HJGJYYFSKFZDMB-UHFFFAOYSA-N |

| Canonical SMILES | CNC1=C(C=C(C=C1)Cl)N.Cl.Cl |

Introduction

Structural and Nomenclature Analysis

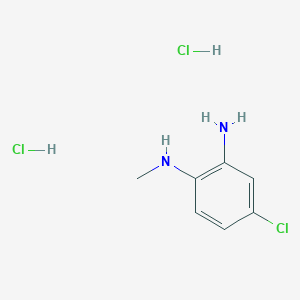

The compound’s IUPAC name, 4-chloro-1-N-methylbenzene-1,2-diamine dihydrochloride, reflects its substitution pattern: a chlorine atom at the para position, a methyl group on the N1 amine, and two hydrochloride salts neutralizing the remaining amine groups . The canonical SMILES string confirms this arrangement. X-ray crystallography data are unavailable, but computational models predict a planar benzene ring with substituents influencing electronic distribution. The dihydrochloride form enhances solubility in polar solvents compared to the free base (CAS 59681-66-2) .

Table 1: Key Structural and Physical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 229.5 g/mol | |

| Exact Mass | 227.999 g/mol | |

| LogP (Partition Coefficient) | 4.222 | |

| Topological Polar Surface Area | 38.05 Ų |

Physical and Chemical Properties

Spectroscopic Characteristics

-

IR Spectroscopy: Expected N-H stretches (~3300 cm⁻¹) and C-Cl vibrations (~700 cm⁻¹).

-

NMR: Predicted singlet for the methyl group (~3 ppm) and aromatic protons split by para-substitution.

| Hazard Category | GHS Code | Signal Word |

|---|---|---|

| Acute Oral Toxicity | H302 | Warning |

| Skin Irritation | H315 | Warning |

| Serious Eye Irritation | H319 | Warning |

| Respiratory Irritation | H335 | Warning |

First aid measures include rinsing eyes with water for 15 minutes and seeking medical attention for ingestion . Personal protective equipment (PPE) such as gloves and goggles is mandatory during handling .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume